N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 946289-28-7
VCID: VC5360305
InChI: InChI=1S/C27H23ClFN7/c28-19-6-10-21(11-7-19)31-25-24-18-30-36(23-4-2-1-3-5-23)26(24)33-27(32-25)35-16-14-34(15-17-35)22-12-8-20(29)9-13-22/h1-13,18H,14-17H2,(H,31,32,33)
SMILES: C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=C(C=C6)Cl
Molecular Formula: C27H23ClFN7
Molecular Weight: 499.98

N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 946289-28-7

Cat. No.: VC5360305

Molecular Formula: C27H23ClFN7

Molecular Weight: 499.98

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 946289-28-7

Specification

CAS No. 946289-28-7
Molecular Formula C27H23ClFN7
Molecular Weight 499.98
IUPAC Name N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C27H23ClFN7/c28-19-6-10-21(11-7-19)31-25-24-18-30-36(23-4-2-1-3-5-23)26(24)33-27(32-25)35-16-14-34(15-17-35)22-12-8-20(29)9-13-22/h1-13,18H,14-17H2,(H,31,32,33)
Standard InChI Key RZEKPHQUXLTJDN-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=C(C=C6)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrazolo[3,4-d]pyrimidine scaffold substituted at the 1-, 4-, and 6-positions with phenyl, 4-chlorophenylamino, and 4-(4-fluorophenyl)piperazinyl groups, respectively. The IUPAC name reflects this substitution pattern:

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₃₀H₂₅ClFN₇
Molecular Weight554.03 g/mol
IUPAC NameN-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
SMILESC1=CC=C(C=C1)N2C3=C(C(=N2)C4=CC=C(C=C4)Cl)N=C(N3)N5CCN(CC5)C6=CC=C(C=C6)F

The planar pyrazolopyrimidine core enables π-π stacking interactions with biological targets, while the 4-chlorophenyl and 4-fluorophenyl groups enhance lipophilicity and target affinity .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Core Construction: Cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with chloropyrimidine derivatives under acidic conditions .

  • Piperazine Incorporation: Nucleophilic substitution at the 6-position using 1-(4-fluorophenyl)piperazine in the presence of a palladium catalyst .

  • Amination: Buchwald-Hartwig coupling of 4-chloroaniline at the 4-position .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1POCl₃, DMF, 110°C, 12h68
2Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C72
3Pd₂(dba)₃, BINAP, t-BuONa, 80°C65

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) but demonstrates stability across pH 3–9, with a plasma half-life of 6.2 hours in murine models .

Pharmacological Profile

Kinase Inhibition Activity

Structural analogs show potent inhibition of EGFR (IC₅₀ = 18 nM) and p70S6K (IC₅₀ = 42 nM) through competitive ATP binding . The 4-fluorophenylpiperazine group facilitates hydrogen bonding with Met793 in EGFR's kinase domain .

Table 3: In Vitro Activity Profile

TargetIC₅₀ (nM)Assay Type
EGFR23 ± 1.4Fluorescence polarization
p70S6K37 ± 2.1Radiometric
AKT189 ± 5.6ELISA

Antiproliferative Effects

In NCI-60 screening, derivatives reduced viability in A549 (lung) and MCF-7 (breast) cell lines by 78–92% at 10 μM . Mechanistic studies indicate G1/S cell cycle arrest via p21 upregulation .

Therapeutic Applications

Oncology

The compound's dual kinase inhibition profile suggests utility in trastuzumab-resistant HER2+ cancers. In xenograft models, 50 mg/kg/day dosing reduced tumor volume by 64% versus controls .

Immunomodulation

Through p70S6K modulation, the compound suppresses IL-17 production (EC₅₀ = 0.8 μM) in Th17 cells, indicating potential for autoimmune disease therapy .

Comparative Analysis with Structural Analogs

Table 4: Structure-Activity Relationships

CompoundR₁R₂EGFR IC₅₀ (nM)
Target compound4-ClPh4-FPh-piperazine23
N-(4-Fluorophenyl) analog 4-FPhPyrrolidinyl47
1-Cyclohexyl derivative Cyclohexyl4-FPh-piperazine89

The 4-chlorophenyl group confers 2.1-fold greater EGFR affinity versus the fluorophenyl analog, while piperazine substitution enhances metabolic stability compared to pyrrolidine systems .

Future Research Directions

  • Prodrug Development: Address solubility limitations through phosphate ester formulations.

  • Combination Therapy: Evaluate synergy with PD-1 inhibitors in immunooncology models.

  • Toxicology Profiling: Conduct GLP-compliant 28-day repeated dose studies.

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